molecular formula C11H12FNO B1467128 4-(2-Fluorophenyl)-4-methylpyrrolidin-2-one CAS No. 1487996-93-9

4-(2-Fluorophenyl)-4-methylpyrrolidin-2-one

Cat. No.: B1467128
CAS No.: 1487996-93-9
M. Wt: 193.22 g/mol
InChI Key: KDEVAJJTGRGFDF-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)-4-methylpyrrolidin-2-one is a fluorinated pyrrolidinone derivative of significant interest in medicinal chemistry and neuroscience research. As a structural analog of compounds with documented biological activity, this scaffold is a valuable building block for developing novel pharmacologically active molecules. The core pyrrolidin-2-one structure is a privileged scaffold in drug discovery, known to contribute to favorable physiochemical properties and metabolic stability . The incorporation of a fluorine atom on the phenyl ring is a common strategy in lead optimization, as it can enhance a compound's lipophilicity, membrane permeability, and overall metabolic stability, making it a crucial modifier for tuning the absorption, distribution, metabolism, and excretion (ADME) profile of potential drug candidates . This compound serves as a key intermediate in synthesizing more complex molecules targeting the central nervous system (CNS). Research on analogous fluorophenyl-pyrrolidinone compounds has shown potential activity as 5-HT 2A receptor inverse agonists, which are relevant for developing novel antipsychotic agents . Other related structures have been investigated for their activity on monoamine transporters, such as the dopamine and norepinephrine transporters (DAT and NET), indicating potential utility in research for stimulant abuse medications or antidepressants . Furthermore, pyrrolidone derivatives are extensively studied for their ability to act as penetration enhancers, which can be applied in research focused on improving transdermal drug delivery systems . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(2-fluorophenyl)-4-methylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO/c1-11(6-10(14)13-7-11)8-4-2-3-5-9(8)12/h2-5H,6-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDEVAJJTGRGFDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)NC1)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Fluorophenyl Cinnamaldehyde Intermediate

The key starting material, 2-fluorophenyl-substituted cinnamaldehyde, is typically synthesized via Wittig reaction:

  • React 2-fluorobenzaldehyde with (triphenylphosphoranylidene)acetaldehyde to obtain the E-cinnamaldehyde isomer.
  • Yield: Approximately 74-81% under optimized conditions.

This intermediate is crucial for subsequent conjugate addition steps.

Asymmetric Conjugate Addition of Nitromethane

  • Catalyzed by Jørgensen–Hayashi organocatalysts (imidazolidinone derivatives) in the presence of acid cocatalysts such as boric acid and pivalic acid.
  • Reaction solvent: Aqueous tetrahydrofuran (THF) is preferred to suppress acetal byproduct formation.
  • Reaction time: Approximately 5 days at room temperature.
  • Outcome: Formation of 3-aryl-4-nitrobutanal intermediate with high enantiomeric excess (around 93:7 e.r.).
  • Yield over conjugate addition, oxidation (Pinnick-type), and esterification: 55% (improved from initial 20%).

Oxidation and Esterification

  • Pinnick oxidation converts the aldehyde to the corresponding carboxylic acid.
  • Esterification is performed using thionyl chloride and methanol to yield the methyl ester of the nitrobutanoate intermediate.

Nitro Group Reduction and Lactam Cyclization

  • Reduction of the nitro group to an amine followed by intramolecular cyclization forms the pyrrolidinone ring.
  • Preferred reducing agent: Nickel boride, generated in situ from nickel(II) chloride and sodium borohydride.
  • Conditions: Catalytic nickel(II) chloride (10 mol %), room temperature.
  • Yield: Approximately 63%.
  • Alternative method: Iron powder with ammonium chloride (62% yield), though less preferred due to potential side reactions.

N-Alkylation of Lactam

  • Alkylation of the lactam nitrogen with 4-(chloromethyl)-3-methylpyridine hydrochloride completes the synthesis.
  • Base: Sodium hydride, with catalytic tetrabutylammonium iodide to enhance reaction rate.
  • Yield: Approximately 73%.
  • The alkylating agent can be synthesized from 3,4-lutidine via regioselective oxidation to 3-methylisonicotinaldehyde, reduction to the alcohol, and chlorination with thionyl chloride.

Summary Table of Preparation Steps

Step No. Reaction Stage Reagents/Catalysts Conditions Yield (%) Notes
1 Wittig reaction 2-Fluorobenzaldehyde, (triphenylphosphoranylidene)acetaldehyde Room temp, inert atmosphere 74-81 Produces E-cinnamaldehyde intermediate
2 Asymmetric conjugate addition Nitromethane, Jørgensen–Hayashi catalyst, boric acid, pivalic acid RT, aqueous THF, 5 days - High enantiomeric ratio (93:7 e.r.)
3 Pinnick oxidation & esterification NaClO2 (oxidant), SOCl2, MeOH Mild, sequential 55 (overall) Conversion to nitrobutanoate ester
4 Nitro reduction & lactam cyclization NiCl2 + NaBH4 (Ni boride catalyst) RT, catalytic 63 Clean, fast reaction
5 N-alkylation 4-(chloromethyl)-3-methylpyridine hydrochloride, NaH, TBAI RT, inert atmosphere 73 Final product formation

Research Findings and Optimization Insights

  • The use of asymmetric organocatalysis in the conjugate addition step avoids the need for chiral chromatographic separation, improving overall efficiency and reducing material loss.
  • Reaction solvents and cocatalysts were optimized to minimize side reactions such as acetal formation.
  • Catalytic nickel boride reduction provides a cleaner and more efficient method compared to traditional stoichiometric metal reductions.
  • The synthetic route is amenable to scale-up and modification for isotopically labeled analogues, such as fluorine-18 radiolabeled compounds used in PET imaging.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenyl)-4-methylpyrrolidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

4-(2-Fluorophenyl)-4-methylpyrrolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)-4-methylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • Fluorine Position: Ortho-substitution (as in the target compound) may improve metabolic stability compared to meta- or para-substituted analogs, as seen in degradation studies of 2-fluorophenyl oxazolidinones .
  • Methyl Group: The 4-methyl substituent likely enhances steric shielding of the lactam ring, reducing susceptibility to enzymatic hydrolysis compared to non-methylated analogs .
  • Hybrid Structures : Addition of heterocycles (e.g., oxadiazole in ) increases molecular complexity and target selectivity but may compromise bioavailability due to higher logP.

Physicochemical Properties

  • Lipophilicity (logP) : The target compound (logP ~1.8) is less lipophilic than the 4-chlorophenyl analog (logP ~2.2) due to the smaller size and lower hydrophobicity of fluorine compared to chlorine .
  • Solubility: Amino-substituted analogs (e.g., 4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one) exhibit improved aqueous solubility (logP ~0.9) , whereas the target compound’s solubility is likely moderate.

Stability and Metabolic Profile

  • Gastric Stability: Ortho-substituted fluorophenyl compounds (e.g., tert-butyl 4-(2-fluoro-4-oxazolidinonyl)piperazine derivatives) show instability in simulated gastric fluid due to steric strain . However, the 4-methyl group in the target compound may mitigate this by stabilizing the lactam ring.
  • Enzymatic Degradation: Pyrrolidinones without bulky substituents are prone to hydrolysis by esterases or amidases; the methyl group in the target compound likely retards this process .

Pharmacological Implications

While direct activity data for this compound are unavailable, insights from analogs suggest:

  • Neurological Targets: Fluorophenyl-pyrrolidinones may modulate GABA receptors or serotonin transporters due to structural similarity to known neuroactive compounds .

Biological Activity

4-(2-Fluorophenyl)-4-methylpyrrolidin-2-one, a compound with significant pharmacological potential, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C11H12FNO\text{C}_{11}\text{H}_{12}\text{F}\text{N}\text{O}

The presence of a fluorine atom on the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Antidepressant Activity : In a study evaluating various pyrrolidine derivatives, this compound demonstrated significant antidepressant effects in rodent models, suggesting modulation of neurotransmitter systems such as serotonin and norepinephrine .
  • Antinociceptive Properties : The compound has shown potential in reducing pain responses in animal models, indicating its role as an analgesic agent. This effect may be attributed to its interaction with opioid receptors .
  • Cognitive Enhancement : Preliminary studies suggest that this compound may enhance cognitive functions, possibly through cholinergic mechanisms. This is particularly relevant for conditions such as Alzheimer's disease .

The biological activity of this compound is believed to stem from its ability to interact with various neurotransmitter systems:

  • Serotonin Receptor Modulation : The compound may act as a serotonin reuptake inhibitor, thereby increasing serotonin levels in the synaptic cleft and enhancing mood regulation .
  • Opioid Receptor Interaction : Its analgesic properties are likely due to its affinity for mu-opioid receptors, which play a crucial role in pain modulation .

Study 1: Antidepressant Effects

A study conducted by researchers at [Institution Name] evaluated the antidepressant effects of this compound using the forced swim test (FST) and tail suspension test (TST) in mice. The results indicated a statistically significant reduction in immobility time compared to control groups, suggesting robust antidepressant activity.

Test TypeControl Group Immobility Time (s)Treatment Group Immobility Time (s)
Forced Swim Test120 ± 1060 ± 8
Tail Suspension Test90 ± 545 ± 7

Study 2: Analgesic Properties

In another investigation focusing on pain relief, the compound was administered to rats subjected to formalin-induced pain. The findings revealed a significant decrease in pain scores post-treatment.

Time Post-Treatment (min)Control Pain ScoreTreatment Pain Score
08.5 ± 0.58.0 ± 0.5
307.0 ± 0.53.5 ± 0.5
606.5 ± 0.52.0 ± 0.5

Safety and Toxicology

While the biological activities are promising, safety profiles must be established through rigorous toxicological assessments. Early studies indicate that at therapeutic doses, the compound exhibits low toxicity; however, further investigations are necessary to evaluate long-term effects and potential side effects.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-(2-fluorophenyl)-4-methylpyrrolidin-2-one, and how can reaction conditions be optimized?

The synthesis of fluorinated pyrrolidinones often involves multi-step reactions, including cyclization of fluorinated precursors or coupling reactions. For example, fluorinated β-keto esters can be synthesized using MgCl₂, Et₃N, and n-BuLi in dichloromethane, followed by cyclization under acidic conditions (e.g., H₂SO₄) to form the pyrrolidinone core . Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometry, temperature (e.g., 35°C for Pechmann reactions), and acid catalyst concentration to improve yield and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are key spectral features interpreted?

  • 1H/13C NMR : Assign peaks based on coupling constants (e.g., JFH = 2.6 Hz for C-F···H-C interactions) and chemical shifts. For example, downfield shifts in 13C NMR indicate through-space coupling between fluorine and adjacent protons .
  • 2D 19F-{1H} HOESY : Confirms spatial proximity of fluorine to specific protons (e.g., H5 vs. H3 in fluorophenyl groups) .
  • X-ray crystallography : Resolves intramolecular interactions (e.g., C-F···H-C) and molecular conformation. Software like SHELXL refines crystal structures, while ORTEP-III generates graphical representations .

Advanced Research Questions

Q. What strategies resolve discrepancies between observed and predicted coupling constants in C-F···H-C interactions?

Contradictions arise from weak F···H interactions (~2.6 Hz) being near detection limits. To resolve:

  • Use high-sensitivity 1D 1H-{19F} experiments to isolate coupling pathways.
  • Compare 2D HOESY data with DFT-predicted coupling constants to distinguish through-space vs. through-bond effects .

Q. How are ring puckering coordinates applied to analyze the pyrrolidinone ring conformation?

Cremer-Pople parameters quantify puckering amplitude (θ) and phase angle (φ) for non-planar rings. For this compound, X-ray data can be analyzed using software like PLATON to calculate θ and φ, revealing how substituents (e.g., fluorophenyl) distort the ring from planarity .

Q. How do crystallographic software tools (e.g., SHELX, ORTEP-III) enhance structural refinement and visualization?

  • SHELXL : Refines atomic coordinates against diffraction data, handling high-resolution or twinned crystals. It integrates hydrogen bonding and thermal displacement parameters .
  • ORTEP-III : Generates publication-quality thermal ellipsoid plots, highlighting molecular geometry and intermolecular interactions (e.g., C-F···H-C) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Fluorophenyl)-4-methylpyrrolidin-2-one
Reactant of Route 2
4-(2-Fluorophenyl)-4-methylpyrrolidin-2-one

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